molecular formula C24H24BrClN2OS B299964 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B299964
M. Wt: 503.9 g/mol
InChI Key: BPYWIFWQFUJLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid, and is involved in pain perception and inflammation. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.

Mechanism of Action

BCTC acts as a competitive antagonist of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide by binding to the channel and preventing its activation by various stimuli. BCTC binds to a specific site on N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, known as the vanilloid binding site, which is also the site of action of capsaicin, the compound responsible for the spicy sensation of chili peppers. By blocking the activation of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, BCTC can reduce pain perception and inflammation.
Biochemical and physiological effects:
BCTC has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types used. BCTC can reduce the activity of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in sensory neurons, leading to a decrease in pain perception and inflammation. BCTC can also affect the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain transmission. BCTC has been shown to have anti-inflammatory effects in various animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide-induced lung injury.

Advantages and Limitations for Lab Experiments

BCTC has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide, which allows for specific targeting of this channel without affecting other channels or receptors. BCTC is also relatively stable and easy to handle in the laboratory. However, BCTC has some limitations as well. It has low solubility in water, which can make it challenging to prepare stock solutions. BCTC can also have off-target effects at high concentrations or prolonged exposure, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of BCTC in scientific research. One direction is to investigate the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in different types of pain, such as neuropathic pain and cancer pain. Another direction is to explore the potential therapeutic applications of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide antagonists, such as in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Additionally, the development of more selective and potent N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide antagonists, with improved pharmacokinetic properties, could further enhance the utility of BCTC and related compounds in scientific research.

Synthesis Methods

BCTC can be synthesized using a multi-step process starting from 3-bromophenol and 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole. The first step involves the conversion of 3-bromophenol to 3-bromoanisole using potassium carbonate and dimethyl sulfate. The 3-bromoanisole is then reacted with 4-(4-chlorophenyl)-5-ethyl-2-thiocyanato-1,3-thiazole in the presence of cesium carbonate and copper(I) iodide to yield the desired product, BCTC.

Scientific Research Applications

BCTC has been used in various scientific research applications to investigate the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in different physiological and pathological processes. For example, BCTC has been used to study the involvement of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in pain perception, inflammation, and thermoregulation. BCTC has also been used to investigate the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide in cancer, diabetes, and neurodegenerative diseases.

properties

Product Name

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C24H24BrClN2OS

Molecular Weight

503.9 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C24H24BrClN2OS/c1-2-21-22(16-11-13-19(26)14-12-16)27-24(30-21)28(20-10-6-9-18(25)15-20)23(29)17-7-4-3-5-8-17/h6,9-15,17H,2-5,7-8H2,1H3

InChI Key

BPYWIFWQFUJLNB-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)Br)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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